molecular formula C16H15NO3S B183295 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 52535-73-6

2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B183295
CAS RN: 52535-73-6
M. Wt: 301.4 g/mol
InChI Key: CMYBPWJIHAYXGS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a benzothiophene core (a bicyclic compound with a benzene ring fused to a thiophene ring), an amino group (NH2), and a carboxylic acid group (COOH) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through direct condensation of carboxylic acids and amines .

Scientific Research Applications

Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids

Natural carboxylic acids derived from plants exhibit significant biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structural differences among selected carboxylic acids influence their bioactivity, suggesting that compounds like 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid may have potential applications in developing antioxidant, antimicrobial, or anticancer agents (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a vital process in producing bio-based plastics. This suggests potential industrial applications for specific carboxylic acids in separating and purifying chemical streams, enhancing the economic feasibility of bio-based product manufacturing (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition of engineered microbes by carboxylic acids is crucial for the fermentative production of biorenewable chemicals. Studies on the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can guide the metabolic engineering strategies to enhance microbial robustness and industrial performance (Jarboe et al., 2013).

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay's analysis of antioxidant capacity underscores the importance of understanding the reaction pathways of antioxidants. This knowledge can be applied to evaluate and enhance the antioxidant properties of novel compounds, including potentially 2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (Ilyasov et al., 2020).

Future Directions

While specific future directions for this compound are not known, recent advances in the synthesis of benzoxazole compounds, which are structurally similar, suggest potential areas of exploration .

properties

IUPAC Name

2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-14(10-6-2-1-3-7-10)17-15-13(16(19)20)11-8-4-5-9-12(11)21-15/h1-3,6-7H,4-5,8-9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYBPWJIHAYXGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351398
Record name 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

CAS RN

52535-73-6
Record name 2-(Benzoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52535-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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